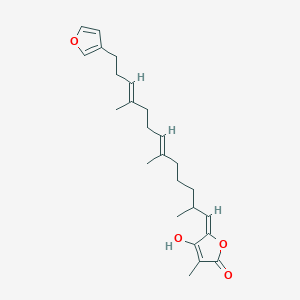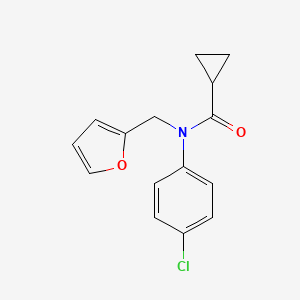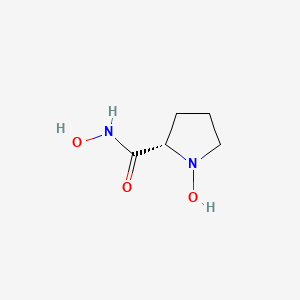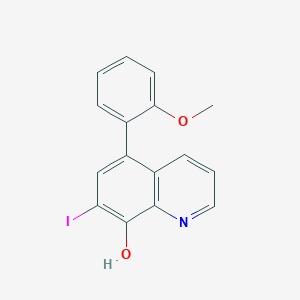
(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde is a chiral compound with significant importance in organic chemistry. It features an oxazole ring, a phenyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-phenylglycinol with glyoxal under acidic conditions to form the oxazole ring. The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.
Reduction: (S)-2-Phenyl-4,5-dihydrooxazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The oxazole ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-Phenyl-4,5-dihydrooxazole: Lacks the aldehyde group, leading to different reactivity and applications.
2-Phenyl-4,5-dihydrooxazole-4-methanol: The reduced form of the compound, with distinct chemical properties.
Uniqueness
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde is unique due to its chiral nature and the presence of both an oxazole ring and an aldehyde group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
78715-84-1 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1 |
InChI-Schlüssel |
TYKIROLHVMZXNY-SECBINFHSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)C=O |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



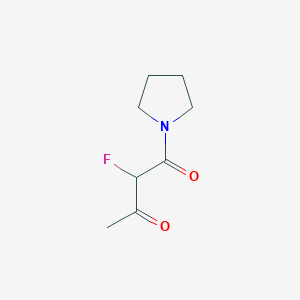
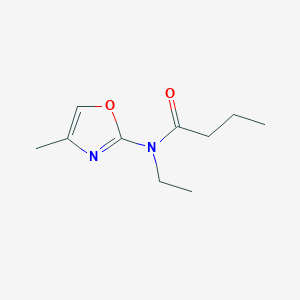
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)


